Boc-Gly-Sar-OH

描述

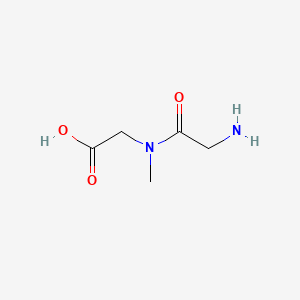

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(2-aminoacetyl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7(3-5(9)10)4(8)2-6/h2-3,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAMLSCELQQRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183953 | |

| Record name | Glycylsarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Glycylsarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29816-01-1 | |

| Record name | Glycylsarcosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29816-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029816011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29816-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylsarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycylsarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JE8SG6VDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Glycylsarcosine Transport Mechanisms

Proton-Coupled Peptide Transporters (PepT) and Glycylsarcosine

Proton-coupled peptide transporters (PepT), members of the Solute Carrier 15 (SLC15) family, are integral membrane proteins responsible for the cellular uptake of di- and tripeptides. researchgate.netnih.gov Glycylsarcosine, a dipeptide resistant to hydrolysis by peptidases, serves as a standard substrate for studying the activity of these transporters. nih.govcore.ac.uk The transport process is electrogenic, coupling the movement of the peptide with the influx of protons down an electrochemical gradient. researchgate.net

The PepT family includes several members, with PepT1 (SLC15A1) and PepT2 (SLC15A2) being the most extensively studied. spandidos-publications.com PepT1 is predominantly found in the intestine, where it plays a crucial role in absorbing dietary peptides, while PepT2 is mainly expressed in the kidneys for reabsorbing peptides from ultrafiltrate. researchgate.netspandidos-publications.com Other members, such as PHT1 (SLC15A4) and PHT2 (SLC15A3), are involved in peptide and histidine transport in specific immune cells. researchgate.netqucosa.de The broad substrate specificity of these transporters allows them to handle thousands of different di- and tripeptides, as well as peptidomimetic drugs like β-lactam antibiotics and ACE inhibitors. nih.govcore.ac.uk

Studies utilizing glycylsarcosine have been instrumental in characterizing the function of these transporters. For instance, the uptake of radiolabeled glycylsarcosine is a common method to assay the transport activity of PepT1 and PepT2. ebi.ac.uknih.gov Inhibition of glycylsarcosine uptake by other peptides or peptide-like drugs is used to determine if these compounds are also substrates or inhibitors of the transporters. physiology.orgnih.govnih.gov While glycylsarcosine is a widely used tool, some research suggests it may not be a universal substrate for all types of peptide transporters due to its restricted conformational flexibility. core.ac.uk

PepT1, the high-capacity, low-affinity peptide transporter, is the primary mechanism for the intestinal absorption of di- and tripeptides from digested dietary proteins. nih.govnih.gov Glycylsarcosine is a classic substrate used to investigate PepT1-mediated transport due to its high stability against enzymatic degradation. nih.gov The transport of glycylsarcosine via PepT1 is an active process, driven by a proton gradient. nih.gov This process is saturable, indicating a carrier-mediated mechanism. nih.govresearchgate.net

Kinetic studies have determined the affinity of PepT1 for glycylsarcosine. For instance, in Pichia pastoris yeast cells expressing human PepT1, the Michaelis constant (Km) for glycylsarcosine was found to be 0.86 mM. nih.gov In Caco-2 cells, a human intestinal cell line, the Km for glycylsarcosine uptake via PepT1 was reported to be 860 µM. nih.gov Studies using everted jejunal rings from wild-type mice showed that glycylsarcosine uptake followed Michaelis-Menten kinetics, a hallmark of carrier-mediated transport. nih.gov In contrast, in mice lacking the PepT1 gene (Pept1 null mice), this saturable uptake was abolished, demonstrating the critical role of PepT1 in this process. nih.govnih.gov

The transport activity of PepT1 is not only crucial for nutrition but also for the absorption of various peptide-like drugs. nih.gov Therefore, understanding the interaction of glycylsarcosine with PepT1 provides a model for how these therapeutic agents are absorbed.

The absorption of glycylsarcosine in the small intestine is predominantly mediated by the peptide transporter PepT1. nih.govnih.govcambridge.org This transporter is abundantly expressed on the apical membrane of intestinal epithelial cells, where it facilitates the uptake of di- and tripeptides from the lumen. nih.govmdpi.com The use of glycylsarcosine, a dipeptide that is slowly hydrolyzed, has provided direct evidence for the active transport of intact peptides into mucosal cells. portlandpress.comportlandpress.com

Studies in various animal models have confirmed the central role of PepT1 in glycylsarcosine absorption. In hamster jejunum, glycylsarcosine is transported into mucosal cells via an active, Na+-dependent process. portlandpress.comportlandpress.com Research using wild-type and Pept1 null mice has unequivocally demonstrated the transporter's importance. In wild-type mice, the upper jejunum is the primary site for glycylsarcosine absorption. physiology.org In contrast, Pept1 null mice exhibit a dramatic reduction in glycylsarcosine uptake. nih.gov Specifically, these mice showed a 78% decrease in glycylsarcosine uptake in the jejunum compared to their wild-type counterparts, and the saturable, carrier-mediated component of uptake was completely absent. nih.govnih.gov

Furthermore, the absorption of glycylsarcosine via PepT1 is competitively inhibited by other dipeptides and peptide-like drugs, such as aminocephalosporins and ACE inhibitors, confirming they share the same transport pathway. nih.gov This highlights the significance of PepT1 not only for nutrient absorption but also for the oral bioavailability of numerous pharmaceuticals.

The uptake of glycylsarcosine through the apical peptide transporter PepT1 is markedly dependent on the pH of the surrounding medium. nih.govphysiology.org This pH dependency is a direct consequence of PepT1's function as a proton-coupled symporter, which utilizes the inwardly directed proton gradient across the apical membrane of intestinal cells as the driving force for peptide transport. nih.gov

Research has consistently shown that the transport activity of PepT1 is optimal under acidic conditions. physiology.orgresearchgate.net In studies using human intestinal Caco-2 cells, the maximal uptake of glycylsarcosine via PepT1 occurred at an external pH of 6.0. physiology.org Similarly, in everted jejunal rings from wild-type mice, glycylsarcosine uptake showed a distinct pH dependence with peak values observed between pH 6.0 and 6.5. nih.govnih.gov This optimal pH range aligns with the acidic microclimate found at the mucosal surface of the intestine. researchgate.net

The crucial role of the proton gradient is further highlighted by studies on Pept1 null mice. While wild-type mice exhibit a clear pH-dependent uptake of glycylsarcosine, this characteristic is completely absent in mice lacking the PepT1 transporter. nih.govnih.govumich.edu This finding confirms that the observed pH dependency is a specific feature of PepT1-mediated transport. The uptake of glycylsarcosine via the basolateral peptide transporter, in contrast, is much less sensitive to changes in the medium's pH, suggesting a different transport mechanism that is not primarily driven by a proton gradient. physiology.org

The optimal absorption of glycylsarcosine via the intestinal peptide transporter PepT1 is intricately linked to luminal sodium (Na+) homeostasis. physiology.orgnih.gov Although PepT1 is a proton-coupled transporter, its activity is indirectly but critically supported by the function of the apical sodium-proton exchanger, NHE3. nih.govphysiology.orgresearchgate.net NHE3 maintains the necessary proton gradient across the apical membrane by extruding protons into the intestinal lumen in exchange for Na+. nih.govresearchgate.netnih.gov

Studies using the human intestinal cell line Caco-2 have shown that apical glycylsarcosine uptake is modulated by the presence of extracellular Na+. researchgate.net Inhibiting NHE3 activity, either by removing Na+ from the extracellular medium or by using a selective inhibitor like S1611, leads to a reduction in the transepithelial transport of peptides by PepT1. researchgate.net This suggests that a functional NHE3 is required to sustain the acidic microclimate at the gut surface, which in turn provides the driving force for PepT1. researchgate.net

In vivo animal experiments have provided further evidence for this cooperative relationship. In claudin 15-deficient mice, where luminal Na+ homeostasis is disrupted, the intestinal absorption of glycylsarcosine is decreased. physiology.orgnih.gov Measurements of short-circuit current (Isc), an indicator of ion transport, in the jejunum of wild-type mice revealed that glycylsarcosine-induced Isc is inhibited by an NHE3 inhibitor. physiology.orgnih.gov This demonstrates that luminal Na+ homeostasis is essential for efficient proton-coupled peptide absorption in native epithelia and highlights the functional coupling between PepT1 and NHE3. physiology.orgnih.gov

The expression and activity of the intestinal peptide transporter PepT1 are dynamically regulated by dietary conditions, particularly fasting. mdpi.comumich.eduphysiology.org Studies have shown that short-term starvation leads to a significant increase in the amount of PepT1 mRNA and protein in the small intestine. physiology.org

In one study, fasting mice for 16 hours resulted in a more than two-fold increase in PepT1 protein expression in the duodenum and jejunum, and a 1.5-fold increase in the ileum, compared to fed mice. nih.gov This upregulation of the transporter protein was associated with an increased oral absorption of the PepT1 substrate, glycylsarcosine. mdpi.com The molecular mechanism behind this fasting-induced upregulation involves the peroxisome proliferator-activated receptor α (PPARα). physiology.org During fasting, elevated levels of free fatty acids, which are endogenous ligands for PPARα, lead to the activation of this receptor. physiology.org This, in turn, enhances the expression of the PEPT1 gene. physiology.org This was confirmed in PPARα-null mice, where the fasting-induced increase in intestinal PepT1 mRNA was completely abolished. physiology.org

Conversely, certain dietary components can downregulate PepT1. For example, increased glucose concentrations have been shown to diminish PepT1 expression and activity. oup.comoup.com Additionally, supplementation with amino acids has been found to reduce PepT1 protein expression in the jejunal mucosa. mdpi.com Some dipeptides, such as Gly-Sar itself, have been shown to upregulate PepT1 gene expression in Caco-2 cells, suggesting a substrate-inducible regulation. nih.gov

Table: Effect of Fasting on PepT1 Protein Expression in Mouse Intestine This table summarizes the fold-change in PepT1 protein expression in different intestinal segments of mice after a 16-hour fast compared to fed conditions.

| Intestinal Segment | Fold Increase in PepT1 Protein |

| Duodenum | >2-fold |

| Jejunum | >2-fold |

| Ileum | ~1.5-fold |

Data sourced from a study on wild-type mice. nih.gov

Beyond its role as a transporter, PepT1 also functions as an intestinal peptide chemosensor. oup.comoup.com This means that the transporter can sense the presence of its substrates, such as glycylsarcosine, in the intestinal lumen and trigger downstream signaling pathways that regulate various physiological responses, including the secretion of gut hormones. oup.comoup.com

The process of peptide transport via PepT1 is believed to initiate these signaling cascades. In an in vivo rat model, the secretion of gut peptides in response to the PepT1 substrate glycylsarcosine was found to increase as the availability of protons (H+) increased. oup.comoup.com This finding strongly suggests that PepT1's transport activity is directly linked to its chemosensing function. oup.comoup.com

The interaction of peptides with PepT1 has been shown to stimulate the release of hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells. oup.comoup.com This links the absorption of protein digestion products to the regulation of glucose homeostasis and appetite. Therefore, PepT1 acts as a crucial molecular link between nutrient sensing in the gut and the endocrine system, playing a vital role in metabolic regulation.

Regulation of PepT1 Expression and Activity by Dietary Conditions

PepT2 (SLC15A2) Mediated Transport of Glycylsarcosine

The proton-coupled oligopeptide transporter PEPT2, encoded by the SLC15A2 gene, is a high-affinity, low-capacity transporter that plays a crucial role in the disposition of di- and tripeptides and peptidomimetic drugs. nih.govphysiology.org It is a member of the solute carrier family 15 (SLC15) and utilizes an inwardly directed proton gradient and membrane potential to drive the transport of its substrates. aai.org

PepT2 is abundantly expressed on the apical membrane of epithelial cells in the kidney, particularly in the later parts (S2 and S3 segments) of the proximal tubule. nih.govphysiology.orgphysiology.org This strategic localization is pivotal for the reabsorption of filtered small peptides and peptide-like drugs from the glomerular filtrate, thus conserving peptide-bound amino acids. physiology.orgmdpi.com

In vivo studies using wild-type and PEPT2 null mice have definitively established that PEPT2 is the predominant peptide transporter in the kidney. nih.gov In the absence of PEPT2, the renal reabsorption of glycylsarcosine was almost completely abolished, and its clearance was markedly increased. nih.gov It was determined that of the glycylsarcosine reabsorbed in the kidneys of wild-type mice, PEPT2 was responsible for approximately 86% of this process. nih.gov This highlights the transporter's critical function in renal peptide handling. nih.gov Further studies have shown that in conditions like a reduction in renal mass, the expression and activity of PEPT2 can be upregulated, suggesting a compensatory mechanism to enhance the reabsorption of small peptides. physiology.orgphysiology.org

The transport process mediated by PEPT2 is pH-dependent, with an optimal uptake observed at an acidic pH of around 6.5 for human, mouse, and rat PEPT2. nih.govnih.gov

The two primary peptide transporters, PepT1 and PepT2, exhibit distinct functional characteristics, particularly concerning their substrate affinity and capacity. physiology.org PepT1 is generally characterized as a low-affinity, high-capacity transporter, while PepT2 is a high-affinity, low-capacity transporter. physiology.orgnih.gov This distinction is evident in their respective Michaelis-Menten constant (Km) values for glycylsarcosine.

Studies comparing rat transporters have shown that PEPT2 has a tenfold higher affinity for glycylsarcosine than rat PEPT1. physiology.org This high affinity allows PepT2 to efficiently salvage peptides at the low concentrations typically found in the later segments of the renal tubule. nih.gov While both transporters recognize a broad range of di- and tripeptides, most of these substrates, including glycylsarcosine, show a higher affinity for PepT2 than for PepT1, regardless of their charge or structure. nih.gov The α-amino carbonyl function is suggested to be a key structural feature responsible for the higher affinity for PEPT2. nih.gov

| Transporter | Species | Affinity (Km) | Reference |

|---|---|---|---|

| PepT1 | Rat | 1.1 mM | physiology.org |

| PepT2 | Rat | 0.11 mM | physiology.org |

| Human | 150.6 µM | nih.gov | |

| Mouse | 42.8 µM | nih.gov |

Renal Reabsorption and PepT2

Basolateral

While the apical transport of glycylsarcosine via PepT1 in the intestine is well-documented, the mechanism for its exit across the basolateral membrane of epithelial cells into the bloodstream is handled by a different, functionally distinct transporter system that has not yet been molecularly identified. researchgate.netcapes.gov.br This basolateral transport is a critical step for the completion of transepithelial absorption. nih.gov

The transport of glycylsarcosine across the basolateral membrane is pH-dependent. capes.gov.brnih.gov Studies using the human intestinal Caco-2 cell line have demonstrated that the uptake of glycylsarcosine from the basolateral side increases as the external pH is lowered, with a maximal uptake rate observed at a pH of 5.5. nih.govoup.com This process is shown to be proton-coupled, as the uptake is diminished in the presence of a protonophore like nigericin, which dissipates the proton gradient. nih.govoup.com

The transport is a saturable process, indicating it is carrier-mediated. capes.gov.brnih.gov The maximal flux (Vmax) of transport increases significantly at a more acidic basolateral pH. nih.govoup.com

| Basolateral pH | Maximal Flux (Vmax) (pmol/cm²/min) | Reference |

|---|---|---|

| 5.0 | 408 ± 71 | nih.gov |

| 6.0 | 307 ± 25 | nih.gov |

| 7.4 | 188 ± 19 | nih.gov |

The basolateral transporter exhibits broad substrate specificity, as its activity is inhibited by various di- and tripeptides such as Gly-Asp, Glu-Phe-Tyr, and Gly-Phe-Gly. nih.gov

There is conflicting evidence regarding the precise transport mechanism—whether it is an active or a facilitative process. Several studies strongly suggest a proton-coupled active transport mechanism, based on the observed pH dependency and the effect of protonophores. capes.gov.brnih.govnih.govoup.com This would classify it as a form of secondary active transport.

However, other research suggests that the basolateral transporter is a single, facilitative system. physiology.orgcapes.gov.brnih.gov These studies found that glycylsarcosine transport across the basolateral membrane was not against a concentration gradient and was less sensitive to the medium's pH compared to the apical PepT1 transporter. physiology.orgcapes.gov.brnih.gov These findings point towards a facilitative diffusion mechanism, where the transporter aids the movement of the substrate down its concentration gradient. physiology.orgnih.gov These discrepancies may arise from different experimental systems and culture conditions, indicating that further research is needed to fully elucidate the transport mechanism. physiology.org

The efficient absorption of glycylsarcosine and other small peptides across an epithelial layer, such as the intestinal lining, relies on the coordinated action of distinct transporters located on the apical and basolateral membranes. physiology.orgwashington.edu This polarized distribution of transporters facilitates directional movement from the lumen to the bloodstream. washington.edu

The process begins at the apical (luminal) membrane, where PepT1 actively transports di- and tripeptides into the epithelial cell, driven by a proton gradient. researchgate.netresearchgate.net Once inside the cell, the peptides can either be hydrolyzed into amino acids by cytosolic peptidases or transported intact across the basolateral membrane. researchgate.net The basolateral peptide transporter, whether active or facilitative, then mediates the efflux of glycylsarcosine from the cell into the extracellular fluid and subsequently into circulation. nih.govphysiology.org This functional cooperation between the high-capacity apical transporter and the basolateral transporter ensures an efficient pathway for peptide absorption. physiology.orgnih.gov

Facilitative vs. Active Basolateral Transport

Inhibition and Competition Studies of Glycylsarcosine Transport

The transport of glycylsarcosine is subject to competitive inhibition by other dipeptides and oligopeptides, indicating they share a common transport system. nih.govebi.ac.uk Studies have shown that dipeptides such as glycyl-L-alanine, L-carnosine, and glycyl-L-tyrosine can inhibit the uptake of penicillin-G, a compound that shares transport mechanisms with glycylsarcosine. nih.gov Similarly, glycylglycylglycine has also been shown to inhibit penicillin-G uptake. nih.gov

In experiments using Caco-2 cell monolayers, a model for the intestinal epithelium, the transport of the dipeptide Gly-Sar was inhibited by other dipeptides and tripeptides like Gly-Asp, Glu-Phe-Tyr, Gly-Glu-Gly, and Gly-Phe-Gly. researchgate.net This suggests a broad substrate specificity for the transporter. Furthermore, in studies with rabbit corneal epithelium, the transport of a valyl ester of acyclovir (B1169), which utilizes the peptide transport system, was significantly inhibited by glycylsarcosine itself. arvojournals.org This self-inhibition further confirms the carrier-mediated nature of the transport.

Interestingly, while many peptides inhibit its transport, glycylsarcosine was found to stimulate the uptake of penicillin-G by 92% in rabbit small-intestinal brush-border membrane vesicles, an effect suggested to occur at the active site of the transporter. nih.govcore.ac.uk

The transport of glycylsarcosine is notably affected by various Angiotensin-Converting Enzyme (ACE) inhibitors, indicating that these drugs can interact with the peptide transporters. The nature of this interaction, whether competitive or non-competitive, and its potency vary among different ACE inhibitors.

Enalapril (B1671234) has been shown to competitively inhibit the uptake of glycylsarcosine in rabbit renal brush border membrane vesicles, suggesting that both compounds compete for the same binding site on the high-affinity renal peptide transporter. researchgate.netumich.edunih.gov The inhibition constant (Ki) for enalapril was found to be approximately 6 mM. researchgate.netumich.edu In contrast, quinapril (B1585795) inhibits glycylsarcosine transport in a noncompetitive manner, suggesting it binds to a different site on the transporter. nih.gov

The inhibitory potency of ACE inhibitors on glycylsarcosine transport appears to be correlated with their lipophilicity. researchgate.netnih.gov Fosinopril and zofenopril (B1663440) have demonstrated the highest inhibitory potency with IC50 values of 55 µM and 81 µM, respectively. researchgate.netumich.edunih.gov Other ACE inhibitors like captopril (B1668294) and lisinopril (B193118) exhibit lower affinity interactions. umich.edunih.gov For instance, in Caco-2 cells, enalapril and captopril inhibited pH-dependent glycylsarcosine transport, while lisinopril had a relatively small effect. nih.gov

Studies using Xenopus laevis oocytes expressing peptide transporters PEPT1 and PEPT2 have provided further insights. Enalapril competitively inhibited glycylsarcosine transport via both PEPT1 and PEPT2, with Ki values of 10.8 mM and 4.3 mM, respectively. Quinapril, however, showed non-competitive inhibition for both transporters. Furthermore, captopril and enalapril, but not quinapril, induced electrical currents in oocytes expressing these transporters, providing direct evidence of their transport.

| ACE Inhibitor | Type of Inhibition | Transporter | Inhibition Constant (Ki) or IC50 | Reference |

|---|---|---|---|---|

| Enalapril | Competitive | Renal Brush Border Vesicles | ~6 mM (Ki) | researchgate.netumich.edu |

| Enalapril | Competitive | PEPT1 | 10.8 mM (Ki) | |

| Enalapril | Competitive | PEPT2 | 4.3 mM (Ki) | |

| Quinapril | Non-competitive | Renal Brush Border Vesicles | ~1 mM (Ki) | nih.gov |

| Quinapril | Non-competitive | PEPT1 | 0.8 mM (Ki) | |

| Quinapril | Non-competitive | PEPT2 | 0.4 mM (Ki) | |

| Fosinopril | - | Renal Brush Border Vesicles | 55 µM (IC50) | researchgate.netumich.edunih.gov |

| Zofenopril | - | Renal Brush Border Vesicles | 81 µM (IC50) | researchgate.netumich.edunih.gov |

The transport of glycylsarcosine is significantly inhibited by various beta-lactam antibiotics, indicating that these drugs are also substrates for the peptide transporters PEPT1 and PEPT2. physiology.orgjst.go.jp The affinity of these antibiotics for the transporters varies depending on their chemical structure, particularly the presence of an α-amino group. physiology.orgphysiology.orgnih.gov

In general, PEPT2 has a much higher affinity for beta-lactam antibiotics with an α-amino group, such as cephalexin, cefadroxil, and cephradine (B1668399), compared to PEPT1. physiology.orgphysiology.org For instance, these aminocephalosporins modestly inhibit PEPT1-mediated glycylsarcosine uptake but show potent inhibition of PEPT2-mediated uptake. physiology.orgphysiology.org Conversely, ceftibuten, an anionic cephalosporin (B10832234) without an α-amino group, is a potent inhibitor of glycylsarcosine uptake via PEPT1. physiology.orgphysiology.org Cyclacillin, an aminopenicillin, also demonstrates potent inhibition of PEPT1. physiology.orgphysiology.org

Studies using rat renal brush-border membrane vesicles, which express both PEPT1 and PEPT2, have shown that the inhibitory effects of beta-lactam antibiotics on glycylsarcosine transport are more closely correlated with their affinities for PEPT2. jst.go.jpnih.gov This suggests that at therapeutic concentrations, these antibiotics predominantly interact with PEPT2 in the kidney. nih.gov Furthermore, beta-lactam antibiotics containing an α-amino group have been shown to cause a trans-stimulation of glycylsarcosine uptake, providing further evidence that they are transported by the same carrier. nih.gov

The transport of cephradine in isolated rabbit intestinal epithelial cells was found to be concentrative and was inhibited by the addition of glycylsarcosine. nih.gov Similarly, the transport of penicillin-G, which is mediated by a proton-dependent system, is inhibited by various penicillins and cephalosporins, including ampicillin, penicillin-V, cefadroxil, cephalexin, cephalothin, and cephradine. nih.govcore.ac.uk

| Antibiotic | Effect on Glycylsarcosine Transport | Transporter(s) Involved | Reference |

|---|---|---|---|

| Cephalexin | Inhibition (more potent on PEPT2) | PEPT1, PEPT2 | physiology.orgphysiology.org |

| Cefadroxil | Inhibition (more potent on PEPT2) | PEPT1, PEPT2 | physiology.orgphysiology.org |

| Cephradine | Inhibition (more potent on PEPT2) | PEPT1, PEPT2 | physiology.orgphysiology.orgnih.gov |

| Ceftibuten | Potent inhibition of PEPT1 | PEPT1, PEPT2 | physiology.orgphysiology.org |

| Cyclacillin | Potent inhibition of PEPT1 | PEPT1, PEPT2 | physiology.orgphysiology.org |

| Penicillin-G | Inhibited by various penicillins and cephalosporins | Peptide Transporter | nih.govcore.ac.uk |

Glycylsarcosine transport via both PEPT1 and PEPT2 is subject to non-competitive inhibition by sulfonylureas, a class of drugs used in the treatment of non-insulin-dependent diabetes mellitus. nih.govnih.gov Glibenclamide, a second-generation sulfonylurea, has been identified as a potent inhibitor of both transporters. nih.gov

Kinetic analysis has revealed that the inhibition of glycylsarcosine uptake by glibenclamide is non-competitive. nih.govnih.gov This indicates that glibenclamide binds to a site on the transporter that is different from the substrate-binding site for glycylsarcosine. The inhibition constants (Ki) for glibenclamide have been determined to be 25 µM for the intestinal transporter PEPT1 and 7.8 µM for the renal transporter PEPT2. nih.govnih.gov

Other sulfonylureas, such as tolbutamide (B1681337) and chlorpropamide, also significantly inhibit the uptake of glycylsarcosine by both PEPT1 and PEPT2. nih.gov Importantly, studies have shown that glibenclamide itself is not a substrate for these peptide transporters, as there is minimal uptake of radiolabeled glibenclamide in cells expressing PEPT1 or PEPT2. nih.gov The inhibitory effect of glibenclamide appears to be specific to peptide transporters, as it does not inhibit Na+-coupled alanine (B10760859) or α-methyl-D-glucoside transport. nih.govnih.gov

| Sulfonylurea | Type of Inhibition | Transporter | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Glibenclamide | Non-competitive | PEPT1 | 25 µM | nih.govnih.gov |

| Glibenclamide | Non-competitive | PEPT2 | 7.8 µM | nih.govnih.gov |

| Tolbutamide | Inhibition | PEPT1, PEPT2 | - | nih.gov |

| Chlorpropamide | Inhibition | PEPT1, PEPT2 | - | nih.gov |

Information regarding the specific effect of Maillard products on glycylsarcosine uptake is not extensively detailed in the provided search results. Further research is needed to fully elucidate this interaction.

The optimal absorption of glycylsarcosine, mediated by the H+-coupled peptide transporter PEPT1, is functionally dependent on the activity of the Na+/H+ exchanger 3 (NHE3). nih.govphysoc.orgresearchgate.net PEPT1 utilizes a proton gradient as the driving force for transporting di- and tripeptides into intestinal epithelial cells. nih.govjst.go.jp NHE3, which is co-localized with PEPT1 on the apical membrane of these cells, plays a crucial role in maintaining this necessary proton gradient. nih.govjst.go.jp

NHE3 extrudes intracellular protons in exchange for extracellular sodium ions, thereby helping to maintain a relatively acidic microenvironment at the cell surface and a more alkaline intracellular pH. tum.debiologists.com This action counteracts the influx of protons that occurs during PEPT1-mediated transport, ensuring that the driving force for continued peptide uptake is sustained. physoc.orgtum.de

Studies have demonstrated a cooperative functional relationship between PEPT1 and NHE3. physoc.orgphysiology.org In human intestinal Caco-2 cells, inhibiting NHE3 activity, either by removing extracellular sodium or by using a specific inhibitor like S1611, leads to a reduction in glycylsarcosine transport by PEPT1. nih.govresearchgate.netnih.gov Conversely, in HEK293 cells co-expressing both PEPT1 and NHE3, the uptake of glycylsarcosine is increased, and this uptake becomes sodium-dependent. nih.govjst.go.jp Kinetic analysis in these cells revealed an approximate threefold increase in the transport capacity of PEPT1 in the presence of NHE3. nih.govjst.go.jp

This functional coupling is essential for maximizing the absorption of dipeptides under the typical pH conditions found at the mucosal surface of the intestine (pH 6.1-6.8), where both transporters might otherwise operate sub-optimally. nih.govresearchgate.net The activity of both PEPT1 and NHE3 can be regulated by protein-protein interactions with NHERF (Na+/H+ Exchanger Regulatory Factor) proteins, as both transporters contain a PDZ-binding motif. physiology.org

Effect of Ethanol (B145695) on Glycylsarcosine Transport

Ethanol has been shown to inhibit the transport of the dipeptide glycylsarcosine. nih.gov Studies utilizing the human intestinal dipeptide transporter hPepT1 expressed in Xenopus oocytes have demonstrated that ethanol reversibly inhibits the transport of glycylsarcosine in a concentration-dependent manner. nih.gov The primary mechanism of this inhibition involves a reduction in the maximal transport capacity (Imax) without affecting the transporter's affinity for the substrate (K0.5). nih.gov This suggests that ethanol does not compete with glycylsarcosine for the same binding site on the transporter protein. nih.gov

The inhibitory effect is specific to dipeptides like glycylsarcosine, as the transport of non-dipeptide drugs, such as penicillin and enalapril, by hPepT1 is not affected by ethanol. nih.gov The concentration of ethanol required for half-maximal inhibition (IC50) of glycylsarcosine-induced currents was found to be 184 ± 5 mM. nih.gov While ethanol is known to inhibit the absorption of several amino acids, its effect on dipeptide transport via proton-coupled oligopeptide transporters like PepT1 is a key area of research. nih.govmdpi.com

Table 1: Effect of Ethanol on the Kinetics of hPepT1-Mediated Glycylsarcosine (Gly-Sar) Transport nih.gov

| Condition | Apparent Affinity (K0.5) | Maximal Transport Capacity (Imax) |

| Control (No Ethanol) | Not significantly affected | Baseline |

| With Ethanol (200 mM) | No significant change | Reduced by 36% |

Conformational Limitations of Glycylsarcosine as a General Substrate for Peptide Transporters

Glycylsarcosine is frequently used as a standard substrate for assaying peptide transporters; however, research indicates it may be unsuitable as a general substrate due to its unique conformational properties. nih.gov Compared to typical dipeptides, glycylsarcosine can only adopt a restricted range of three-dimensional shapes, or conformers. nih.govresearchgate.net

Molecular modeling has provided a detailed explanation for this limitation. nih.gov The study focused on two main types of bacterial peptide transporters in Escherichia coli, Dpp and Tpp. While glycylsarcosine can be transported by Dpp, it is not a substrate for Tpp. nih.govresearchgate.net The reason lies in the specific backbone torsion angles (psi and phi) of its conformers. The majority of glycylsarcosine conformers that have a trans peptide bond possess the specific angles required for recognition and transport by the Dpp system. nih.gov However, none of these trans conformers have the necessary torsion angles to be recognized by the Tpp transporter. nih.govresearchgate.net

A significant finding is that a large portion of glycylsarcosine's conformers—38%—exist with cis peptide bonds. nih.govresearchgate.net Conformers with cis peptide bonds are not substrates for any known peptide transporter. nih.gov This inherent structural bias means that using glycylsarcosine in competition assays can lead to an underestimation of the transport capabilities for other compounds that can form a wider range of conformers recognized by different transporters. nih.govresearchgate.net These findings have significant implications for the use of glycylsarcosine in assays for peptidomimetic drugs. nih.gov

Table 2: Conformational Distribution of Glycylsarcosine nih.govresearchgate.net

| Conformer Type | Percentage of Total | Transport Suitability |

| trans Peptide Bond | 62% | - Majority suitable for Dpp transporter- None suitable for Tpp transporter |

| cis Peptide Bond | 38% | Not a substrate for any peptide transporter |

Glycylsarcosine in Cellular and Organ Specific Research Models

In Vivo Animal Models for Glycylsarcosine Absorption and Transport Studies

In vivo animal models are essential for understanding the integrated physiological processes of glycylsarcosine absorption and transport, taking into account factors such as intestinal blood flow, motility, and metabolism that cannot be fully replicated in vitro.

Rodents, including rats, hamsters, and mice, are the most commonly used animal models for studying intestinal peptide absorption.

Early studies using everted rings of hamster jejunum provided some of the first evidence for the active transport of glycylsarcosine. portlandpress.comcambridge.orgglobalauthorid.comportlandpress.com These studies demonstrated that glycylsarcosine is transported into mucosal cells via a sodium-dependent process and that this uptake can be inhibited by other dipeptides but not by free amino acids. portlandpress.comglobalauthorid.com Kinetic studies in hamsters showed that the influx of glycylsarcosine is more rapid in the jejunum than in the ileum, and after correcting for simple diffusion, the transport conforms to Michaelis-Menten kinetics. nih.gov

Rat models, often utilizing in situ intestinal perfusion techniques, have been used to investigate the effects of various physiological modulators on peptide transport. For example, it was shown that luminal leptin can enhance the intestinal absorption of glycylsarcosine in rats, an effect associated with an increased maximal velocity (Vmax) of transport. jci.org

The development of knockout and transgenic mouse models has been particularly transformative for the field. Mice lacking the Pept1 gene (Pept1 knockout) have been instrumental in definitively establishing the role of this transporter in the oral absorption of glycylsarcosine. nih.gov Studies comparing wild-type and Pept1 knockout mice have shown a significant reduction in the systemic exposure to glycylsarcosine after oral administration in the knockout animals. nih.gov For instance, the area under the plasma concentration-time curve (AUC) for glycylsarcosine was found to be 30-60% lower in knockout mice compared to wild-type mice, depending on the time frame of analysis. nih.gov

Furthermore, a humanized transgenic mouse line (huPEPT1), which expresses human PEPT1 in the intestine on a null mouse Pept1 background, has been developed. umich.eduacs.org This model serves as a valuable tool for studying the absorption of human-specific prodrugs and for better predicting their pharmacokinetics in humans. umich.edu Studies in these mice have confirmed the functional activity of the expressed human transporter using glycylsarcosine. acs.org PET imaging studies in mice bearing tumor xenografts have also utilized radiolabeled glycylsarcosine to investigate the expression and activity of peptide transporters in cancerous tissues. snmjournals.org

Canine Models for Postnatal Nutrient Transport Studies

Canine models, specifically Beagles, have been instrumental in investigating the changes in nutrient absorption in the intestine during postnatal development. nih.gov Research in this area has provided insights into how the digestive systems of dogs adapt from the neonatal stage to adulthood. nih.govdntb.gov.ua A key study utilized 110 Beagles, ranging from newborns to adults, to measure the absorption rates of various nutrients, including the dipeptide Glycylsarcosine. nih.gov

The study measured the rates of absorption for sugars, amino acids, and Glycylsarcosine across the proximal, mid, and distal regions of the small intestine. nih.gov These measurements were taken as a function of age and concentration, using both intact tissues and brush-border membrane vesicles (BBMV). nih.govavma.org The findings revealed that the rates of carrier-mediated transport for the majority of nutrients, including the dipeptide, tended to decrease from birth to adulthood. nih.govavma.org This ontogenetic development of nutrient absorption was found to be consistent with the changes in the composition of the natural (milk) and commercial diets consumed by growing dogs. nih.gov However, the study noted that the rates of amino acid and peptide absorption were lower than might be expected. nih.gov

These studies in canine models underscore the dynamic nature of intestinal nutrient transport systems during postnatal development. nih.gov

Intracellular pH and Glycylsarcosine Transport

The transport of Glycylsarcosine is intricately linked with intracellular pH (pHi) and transmembrane proton (H+) gradients. portlandpress.comnih.gov The primary transporter responsible for the intestinal absorption of di- and tripeptides, including Glycylsarcosine, is the H+-coupled oligopeptide cotransporter, PEPT1 (SLC15A1). researchgate.netnih.govnih.gov This transporter utilizes an inwardly directed electrochemical proton gradient as the driving force to move peptides into the cell. nih.govmdpi.com

Key Research Findings:

Proton-Coupled Transport: The transport of Glycylsarcosine is Na+-independent but is significantly stimulated by an inwardly directed H+ gradient (i.e., a lower extracellular pH compared to the intracellular pH). portlandpress.comnih.gov Studies using the human intestinal Caco-2 cell line demonstrated that adding Glycylsarcosine to the apical (luminal) side at an acidic pH (e.g., pH 6.0) causes a marked acidification of the cytosol, consistent with the cotransport of H+ ions along with the dipeptide. researchgate.netnih.gov This process is often described as PEPT1 functioning as an "acid loader". researchgate.net

pH Dependence of Transport: The rate of Glycylsarcosine transport is highly dependent on the extracellular pH. In Caco-2 cells, transport and intracellular accumulation are greatest when the apical medium is acidified (e.g., apical pH 6.0, basal pH 7.4). researchgate.net Similarly, transport across the basolateral membrane, mediated by a yet-unidentified transporter, is also pH-dependent, with maximal uptake observed at an acidic pH of 5.5. researchgate.netphysiology.org The optimal pH for PEPT1-mediated transport is generally found to be within the physiological range of the acid microclimate at the intestinal mucosal surface (pH 6.0-6.8). researchgate.netebi.ac.uk

Intracellular pH Regulation: The influx of H+ during Glycylsarcosine transport necessitates robust intracellular pH regulation to maintain the favorable proton gradient and prevent excessive cytoplasmic acidification. nih.govresearchgate.netphysiology.org Enterocytes employ several mechanisms to achieve this:

Na+/H+ Exchangers (NHEs): The apical Na+/H+ exchanger, particularly NHE3, plays a crucial role. It extrudes the protons that enter via PEPT1, thus maintaining the driving force for continued peptide absorption. nih.govresearchgate.net The functional coupling of PEPT1 and NHE3 is essential for maximizing dipeptide absorption. researchgate.net

Anion Exchangers: The putative anion transporter-1 (Pat-1 or SLC26A6), an apical membrane Cl−/HCO3− exchanger, also contributes to pHi regulation during H+-dipeptide absorption. nih.govphysiology.orgnih.gov It likely provides a bicarbonate (HCO3−) import pathway to buffer the incoming acid load. nih.gov

Carbonic Anhydrases: Intracellular carbonic anhydrase activity facilitates the movement of H+, helping to maintain the transmembrane ion gradient required for maximal PEPT1-mediated absorption. nih.govnih.gov

Inhibition of these pH-regulatory mechanisms, for instance by blocking NHE3 or in the absence of Pat-1, leads to increased epithelial acidification and a reduction in Glycylsarcosine transport. nih.govresearchgate.net This demonstrates that the optimal transport of Glycylsarcosine is not only dependent on an acidic luminal environment but also on the cell's capacity to efficiently manage the associated intracellular acid load. researchgate.net

Table 3.3.1: pH Dependence and Kinetics of Glycylsarcosine Transport This interactive table summarizes kinetic parameters for Glycylsarcosine transport under different pH conditions, as observed in various research models.

| Cell Line/Model | Membrane | Optimal pH for Transport | Michaelis-Menten Constant (Km / Kt) | Reference |

| Caco-2 | Apical (PEPT1) | ~6.0-6.5 | 0.65 mM | physiology.org |

| Caco-2 | Basolateral | 5.5 | 2.1 mM | researchgate.netphysiology.org |

| Caco-2 | Not specified | Not specified | 1.1 ± 0.1 mM | portlandpress.comnih.gov |

| SK-ChA-1 (Bile Duct) | Apical (PEPT1) | Not specified | 1.1 mM | nih.gov |

Analytical Methodologies for Glycylsarcosine Quantification in Research

Hydrophilic Interaction Chromatography/Tandem Mass Spectrometry (HILIC/MS/MS) for Glycylsarcosine Determination

Hydrophilic Interaction Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful and sensitive technique for the quantification of polar molecules like glycylsarcosine. nih.govresearchgate.net This method is particularly advantageous for its compatibility with mass spectrometry and its ability to retain and separate compounds that are poorly retained on traditional reversed-phase columns. nih.govsciex.comhplc.eu

Method Development and Validation in Cell Homogenates

Researchers have successfully developed and validated rapid, selective, and sensitive HILIC/MS/MS methods for determining glycylsarcosine levels in cell homogenates, such as those from Caco-2 cells. nih.gov A typical workflow involves a straightforward protein precipitation step, often with acetonitrile, followed by separation on a HILIC column. nih.govnih.gov The analyte is then detected using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. nih.gov

These methods demonstrate excellent linearity over a wide concentration range, for instance, from 1 to 2000 ng/mL. nih.gov A notable advantage is the low sample volume required, with a lower limit of quantification (LLOQ) as low as 1 ng/mL achievable from just 50 microLiters of cell homogenate. nih.gov Validation studies have confirmed the robustness of this technique, with intra-day and inter-day relative standard deviations (RSD) below 15% and relative errors (RE) within ±15%. nih.gov More recent advancements using UPLC-MS/MS have pushed the LLOQ even lower to 0.68 nM (0.1 ng/mL) in 50 µL of cell lysate, further enhancing the sensitivity for detecting low intracellular concentrations. nih.gov

Table 1: HILIC/MS/MS Method Parameters for Glycylsarcosine Quantification

| Parameter | Finding | Source |

|---|---|---|

| Linear Range | 1-2000 ng/mL | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | nih.gov |

| LLOQ (UPLC-MS/MS) | 0.1 ng/mL (0.68 nM) | nih.gov |

| Sample Volume | 50 µL of cell homogenate | nih.gov |

| Intra-day and Inter-day RSD | <15% | nih.gov |

| Relative Error (RE) | within ±15% | nih.gov |

Applications in High-Throughput Screening for Transporter Inhibitors and Substrates

The robustness and speed of HILIC/MS/MS make it highly suitable for high-throughput screening (HTS) of potential inhibitors and substrates of peptide transporters like PEPT1. nih.govresearchgate.net By quantifying the intracellular accumulation of glycylsarcosine in the presence of various test compounds, researchers can efficiently identify substances that interact with the transporter. nih.gov

This methodology has been successfully used to study the inhibitory effects of compounds on glycylsarcosine uptake in Caco-2 cells. nih.gov For example, the IC50 values of known PEPT1 inhibitors and substrates such as losartan, glycyl-proline, and valaciclovir have been determined using this approach. nih.govresearchgate.net The ability to perform sample preparation and quantification directly in 96-well cell culture plates streamlines the workflow, making it amenable to automation and large-scale screening campaigns. nih.govresearchgate.net

Liquid Scintillation Counting for Radiolabeled Glycylsarcosine Uptake

Liquid scintillation counting is a classic and widely used method for quantifying the uptake of radiolabeled compounds, including [14C]glycylsarcosine. physiology.orgphysiology.org This technique relies on the detection of beta-particle emissions from the radiolabeled glycylsarcosine that has been transported into the cells. harvard.eduhidex.com

In a typical assay, cells are incubated with [14C]glycylsarcosine for a specific period. physiology.org The uptake is then terminated, and the cells are washed to remove any extracellular radiolabel. physiology.org The cells are subsequently lysed, and the radioactivity within the cell lysate is measured using a liquid scintillation counter. physiology.orgphysiology.org The amount of radioactivity is directly proportional to the amount of glycylsarcosine taken up by the cells. taylorandfrancis.com To correct for the radiolabel present in the extracellular fluid, a non-transported, extracellular marker like [3H]mannitol can be included in the experiment. physiology.org This method is instrumental in determining transport kinetics, such as Vmax, and in studying the functional activity of peptide transporters. physiology.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to assess the purity of chemical compounds, including glycylsarcosine. aralresearch.comopenaccessjournals.com The principle of HPLC involves separating components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). openaccessjournals.comphenomenex.com

For purity analysis, a sample of glycylsarcosine is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to glycylsarcosine and potentially smaller peaks representing impurities. The percentage purity is typically calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. researchgate.net Various HPLC methods, including reversed-phase HPLC, can be employed for this purpose. nih.gov It is crucial to use high-purity, HPLC-grade solvents to avoid interference and ensure accurate results. phenomenex.com The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, column chemistry, and temperature to achieve reliable separation. aralresearch.com

Immunofluorescence and Electron Microscopy in Transport Studies

While not methods for direct quantification, immunofluorescence and electron microscopy are invaluable tools for visualizing the localization of peptide transporters like PEPT1, which are responsible for glycylsarcosine uptake. physiology.orgucsf.edu

Immunofluorescence microscopy utilizes antibodies that specifically bind to the transporter protein. physiology.org These primary antibodies are then detected by secondary antibodies conjugated to a fluorescent dye. va.gov When viewed under a fluorescence microscope, the location of the transporter within the cell or tissue can be identified. spandidos-publications.com For instance, immunofluorescence studies have shown that PEPT1 is localized to the apical brush-border membrane of intestinal epithelial cells and in the S1 segments of the proximal tubule in the kidney. physiology.orgphysiology.orgnih.gov This technique has been used to demonstrate PEPT1 expression in various cell lines, including Caco-2, and in different tissues. spandidos-publications.comfrontiersin.org

Electron microscopy (EM) provides much higher resolution imaging, allowing for the detailed visualization of subcellular structures. va.gov In the context of transport studies, EM can reveal changes in cellular morphology, such as the structure of the apical brush-border membrane where transporters like PEPT1 are located. researchgate.net Tissue samples for EM are typically fixed in glutaraldehyde, processed, and then sectioned for viewing. ucsf.eduva.gov While EM does not directly show the transporter protein itself without specialized techniques like immunoelectron microscopy, it provides crucial contextual information about the cellular machinery involved in transport processes.

Glycylsarcosine in Broader Biological and Biomedical Research

Glycylsarcosine in Peptidomics Research and Biomarker Discovery

Peptidomics, the comprehensive study of the peptide content of a cell, tissue, or organism, is a burgeoning field for the discovery of novel biomarkers for various physiological and pathological states. creative-proteomics.comproteomics.com Peptides, which can be products of protein degradation or synthesized as signaling molecules like hormones and cytokines, are considered ideal biomarkers due to their involvement in numerous biological processes. creative-proteomics.com The identification and quantification of these peptides can provide insights into disease diagnosis, prognosis, and therapeutic response. creative-proteomics.comusuhs.edu

In this context, glycylsarcosine serves as a crucial tool. While not a biomarker itself, its well-characterized transport by the peptide transporter 1 (PepT1) is fundamental in studies designed to understand the landscape of peptides in biological fluids and tissues. proteomics.comoup.com Research in peptidomics often involves complex sample preparation to isolate and identify low-abundance peptides from a complex mixture of proteins. creative-proteomics.com Mass spectrometry-based techniques are central to peptidomics, enabling the separation, detection, identification, and quantification of a wide array of peptides. creative-proteomics.comnih.gov

The study of glycylsarcosine transport helps researchers validate cellular models and experimental systems used in peptidomics. For instance, understanding how a simple, stable dipeptide like glycylsarcosine is handled by cells provides a baseline for investigating the transport and signaling functions of newly discovered endogenous peptides. proteomics.com The ultimate goal of such research is to identify and validate peptide biomarkers that can be used in clinical settings for early disease detection and personalized medicine. usuhs.edunih.gov

Glycylsarcosine as a Tool in Investigating Cellular Signaling Pathways

Glycylsarcosine is frequently employed as a stable, model dipeptide to probe the function of peptide transporters and their subsequent influence on various intracellular signaling cascades. Its resistance to hydrolysis allows for precise investigation of transporter-mediated effects.

Dietary protein is a potent stimulus for the secretion of the gut hormone cholecystokinin (B1591339) (CCK) from intestinal I-cells. nih.govphysiology.org CCK plays a key role in digestion by stimulating pancreatic enzyme secretion and gallbladder contraction, and it also inhibits gastric motility. nih.gov The mechanism by which protein digestion products trigger CCK release has been a subject of intense investigation.

Studies have utilized glycylsarcosine to explore the role of the peptide transporter PepT1 in this process. Research has shown that while protein hydrolysates (peptones) and some PepT1 substrates like cefaclor (B193732) can activate signaling pathways (e.g., ERK1/2 phosphorylation) in CCK-expressing cell lines, glycylsarcosine itself does not directly stimulate these cells or induce CCK secretion. nih.govnih.gov

However, when administered directly into the duodenum of rats, glycylsarcosine causes a dose-dependent decrease in gastric motility, an effect similar to that of peptones and known to be mediated by CCK. nih.govresearchgate.net This suggests an indirect role for PepT1 in sensing protein digests. The transport of di- and tripeptides via PepT1 into enterocytes, rather than directly activating the I-cells, may initiate a signaling cascade that then leads to CCK release. nih.govnih.gov Therefore, glycylsarcosine has been instrumental in demonstrating that PepT1's role in CCK-mediated gastric responses is likely indirect, highlighting a complex interplay between nutrient absorption and hormonal regulation of digestion. nih.govresearchgate.net

Table 1: Effect of Glycylsarcosine on CCK-Related Cellular and Physiological Responses

| Experimental Model | Treatment | Measured Outcome | Result | Reference |

| STC-1 Enteroendocrine Cells | Glycylsarcosine | pERK1/2 Activity | No significant increase | nih.gov |

| Isolated CCK-eGFP Cells | Glycylsarcosine | CCK Secretion | No significant increase | nih.govnih.gov |

| Anesthetized Rats (Duodenal Perfusion) | Glycylsarcosine | Gastric Motility | Dose-dependent inhibition | nih.govresearchgate.net |

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell metabolism, growth, and survival. Research has revealed that this pathway also plays a significant role in modulating the expression and activity of the peptide transporter PepT1. researchgate.netnih.gov

Studies using bovine and rat intestinal epithelial cells have demonstrated that the uptake and transport of glycylsarcosine are dependent on the PI3K/AKT pathway. researchgate.netnih.gov The application of specific inhibitors of PI3K (like LY294002 and wortmannin) and AKT (like perifosine) significantly suppresses the expression of PepT1 at both the mRNA and protein levels. researchgate.netnih.gov This, in turn, impairs the cellular uptake and transport of glycylsarcosine. researchgate.netnih.gov

Furthermore, hormones that regulate nutrient absorption, such as glucose-dependent insulinotropic polypeptide (GIP), have been shown to augment PepT1-mediated peptide uptake through the PI3K/AKT pathway. nih.gov GIP treatment enhances the expression of PepT1 on the apical membrane of intestinal cells, an effect that is blocked by PI3K inhibitors. nih.gov These findings establish a clear link between the PI3K/AKT signaling cascade and the regulation of peptide absorption, with glycylsarcosine serving as the model substrate to quantify the functional consequences of this regulation. researchgate.netnih.govnih.gov

Table 2: Impact of PI3K/AKT Pathway Inhibitors on Glycylsarcosine Transport and PepT1 Expression

| Cell Line | Inhibitor | Target | Effect on Glycylsarcosine Transport | Effect on PepT1 Expression | Reference |

| Bovine Intestinal Epithelial Cells | LY294002 | PI3K | Impaired uptake and transport | Suppressed | researchgate.netnih.gov |

| Bovine Intestinal Epithelial Cells | Perifosine | AKT | Impaired uptake and transport | Suppressed | researchgate.netnih.gov |

| IEC-6/CDX2 Rat Intestinal Cells | Wortmannin | PI3K | Blocked GIP-augmented uptake | Blocked GIP-augmented expression | nih.gov |

| IEC-6/CDX2 Rat Intestinal Cells | AKT inhibitor-15 | AKT | Inhibited uptake | Not specified | nih.gov |

Recent research has uncovered a novel role for glycylsarcosine transport in the study of macropinocytosis, a process of non-specific bulk uptake of extracellular fluid. This process is particularly active in certain cancer cells as a mechanism to acquire nutrients. nih.gov

The antihelminthic drug niclosamide (B1684120), which has shown anticancer potential, has been found to inhibit macropinocytosis. nih.govnih.gov This effect is linked to its ability to cause intracellular acidification. The activity of the H+-coupled peptide transporter, PepT1, is also sensitive to intracellular pH. nih.gov Studies investigating the anticancer mechanisms of niclosamide have used glycylsarcosine to measure the activity of the peptide transporter. nih.govdntb.gov.ua

It was observed that pretreatment of cancer cells with niclosamide significantly decreased the uptake of glycylsarcosine, indicating an inhibition of H+-coupled transport activity. nih.gov This finding, coupled with the drug's potent inhibition of macropinocytosis, suggests that niclosamide may induce nutrient starvation in cancer cells through multiple mechanisms, including the blockade of peptide transport. nih.govnih.gov In this context, glycylsarcosine acts as a specific probe to demonstrate that the effects of certain drugs on cellular nutrient acquisition pathways extend to the inhibition of peptide transport. nih.gov

Modulation of PI3K/AKT Signaling Pathway and PepT1 Expression

Glycylsarcosine in Understanding Drug Absorption and Prodrug Strategies

Glycylsarcosine is a cornerstone tool for investigating prodrug strategies aimed at enhancing the oral absorption of poorly permeable drugs. researchgate.netumich.edunih.gov The peptide transporter PepT1, which transports glycylsarcosine, is recognized as a prime target for this approach because of its high capacity and broad substrate specificity. umich.edumdpi.com By chemically modifying a drug to resemble a di- or tripeptide, it can be made a substrate for PepT1, thereby hijacking this natural absorption pathway to enter the body. nih.gov

The inhibitory effect of a potential prodrug on the transport of radiolabeled or fluorescently-labeled glycylsarcosine in cell culture models, such as Caco-2 cells, is a standard method to assess its affinity for PepT1. researchgate.nettandfonline.com For example, the competitive inhibition of glycylsarcosine transport has been used to characterize the interaction of dipeptide ester prodrugs of acyclovir (B1169) and L-dopa with the PepT1 transporter. umich.edu

This strategy has been successfully applied to various therapeutic agents. For instance, the antiviral drug valganciclovir, a valine ester prodrug of ganciclovir, demonstrates significantly improved oral bioavailability due to its recognition and transport by PepT1. umich.edu Similarly, amino acid and dipeptide prodrugs of the anti-arrhythmic drug quinidine (B1679956) were developed to modulate its interaction with efflux pumps and target peptide transporters, using glycylsarcosine as the competitive inhibitor to confirm transporter interaction. nih.gov These examples underscore the indispensable role of glycylsarcosine in the preclinical evaluation and development of transporter-targeted prodrugs. researchgate.netnih.gov

Glycylsarcosine in Nutrient Absorption and Dietary Protein Digestion Studies

Glycylsarcosine is extensively used as a model dipeptide to study the fundamental processes of dietary protein digestion and absorption. cambridge.orgnih.gov Dietary proteins are broken down into free amino acids and small peptides (di- and tripeptides) in the intestinal lumen. nih.gov The absorption of these peptides is primarily mediated by the H+-coupled transporter PepT1, which is located on the apical membrane of intestinal enterocytes. cambridge.orgnih.gov

Due to its high stability against hydrolysis by peptidases, glycylsarcosine is an ideal substrate for quantifying the transport activity of PepT1 without the confounding factor of its breakdown. nih.gov Researchers use labeled glycylsarcosine in a variety of experimental models, from cultured intestinal cell lines (like Caco-2) to in vivo intestinal perfusion studies in animals, to measure the rate and capacity of peptide absorption. researchgate.netresearchgate.netresearchgate.net

These studies have provided critical insights into how peptide transport is regulated by dietary conditions, developmental stages, and along the length of the gastrointestinal tract. cambridge.orgmdpi.com For example, research in pigs has used glycylsarcosine to show that dipeptide transport capability is significant in the first week of life and increases again after weaning, highlighting the transporter's adaptation to dietary changes. cambridge.org Other studies have shown that fasting can increase PepT1 expression and subsequent glycylsarcosine absorption. mdpi.com These investigations are vital for understanding protein nutrition and how the body efficiently assimilates amino acids from ingested food. nih.govphysiology.org

Glycylsarcosine and its Role in Disease Models (e.g., Hypertension)

Glycylsarcosine serves as a critical tool in disease model research, particularly for conditions like hypertension, by helping to elucidate the mechanisms of peptide and peptidomimetic drug absorption. Its primary role is as a stable, model substrate for the peptide transporter 1 (PepT1), which is involved in the uptake of various dietary peptides and drugs, including some with antihypertensive properties.

Research in spontaneously hypertensive rats (SHRs), a common model for human essential hypertension, has utilized glycylsarcosine to probe the absorption pathways of blood pressure-lowering peptides. For instance, the antihypertensive effects of the tripeptides Ile-Pro-Pro (IPP) and Leu-Lys-Pro (LKP) were diminished when co-administered orally with glycylsarcosine. tudublin.ie This competitive inhibition by glycylsarcosine demonstrated that the intestinal absorption of these peptides via PepT1 is a crucial step for their systemic antihypertensive action. tudublin.ie Similarly, studies using Caco-2 cell monolayers, a model for the human intestinal barrier, showed that the transport of the egg-derived antihypertensive peptide Ile-Arg-Trp (IRW) was reduced in the presence of glycylsarcosine, further implicating PepT1 in its absorption pathway. acs.org

The expression and activity of PepT1 itself may be linked to hypertension. One study noted that aging in spontaneously hypertensive rats was associated with a significant increase in PepT1 expression in the mid-jejunum. ebi.ac.uk This finding suggests that an enhanced capacity for di- and tripeptide absorption may occur in aging hypertensive models. ebi.ac.uk

Furthermore, glycylsarcosine is instrumental in studying the interaction between peptide transporters and drugs used to treat hypertension, such as Angiotensin-Converting Enzyme (ACE) inhibitors. Research has examined the inhibitory potential of various ACE inhibitors on glycylsarcosine transport to understand how these drugs interact with renal peptide transporters like PEPT1 and PEPT2. researchgate.net For example, the ACE inhibitor enalapril (B1671234) was found to competitively inhibit the uptake of glycylsarcosine in rabbit renal brush border membrane vesicles. researchgate.net Understanding this interaction is significant as hypertension is a major risk factor for kidney disease, and many ACE inhibitors rely on these transporters for their uptake and action. researchgate.net

The following table summarizes findings from studies using glycylsarcosine in hypertension-related research.

| Model System | Peptide/Drug Studied | Key Finding with Glycylsarcosine (Gly-Sar) | Implication |

| Spontaneously Hypertensive Rats (SHRs) | Ile-Pro-Pro (IPP), Leu-Lys-Pro (LKP) | Oral co-administration of Gly-Sar reduced the hypotensive action of the peptides. tudublin.ie | Demonstrates the necessity of PepT1-mediated absorption for the peptides' antihypertensive effect. tudublin.ie |

| Spontaneously Hypertensive Rats (SHRs) | N/A | Aging SHRs showed increased PepT1 expression in the jejunum. ebi.ac.uk | Suggests a potential link between enhanced peptide absorption and hypertension during aging. ebi.ac.uk |

| Caco-2 Cell Monolayers | Ile-Arg-Trp (IRW) | Gly-Sar reduced the transport of the antihypertensive peptide IRW across the cell monolayer. acs.org | Confirms that IRW is likely absorbed via the PepT1 transporter to exert its effect. acs.org |

| Rabbit Renal Brush Border Membrane Vesicles | Enalapril (ACE Inhibitor) | Enalapril competitively inhibited the transport of Gly-Sar. researchgate.net | Provides insight into the interaction of ACE inhibitors with renal peptide transporters. researchgate.net |

| Caco-2 Cell Monolayers | Val-Leu-Pro-Val-Pro (VLPVP) | The transport of the ACE inhibitory peptide VLPVP was reduced by Gly-Sar. acs.org | Indicates that VLPVP is transported mainly by PepT1. acs.org |

Glycylsarcosine in Comparative Physiology of Nutrient Absorption

Glycylsarcosine is a widely used probe substrate in comparative physiology to understand the evolution, function, and characteristics of nutrient absorption, specifically of di- and tripeptides, across different species and under varying physiological conditions. Its resistance to enzymatic degradation makes it an ideal molecule for quantifying and comparing the activity of peptide transporters like PepT1. core.ac.uk

Studies have revealed significant species-dependent differences in glycylsarcosine transport. When the human, mouse, and rat versions of the PepT1 transporter were expressed in a yeast system, they exhibited different affinities for glycylsarcosine. nih.gov The Michaelis constant (Km), a measure of substrate affinity, was highest for the human transporter, indicating a lower affinity compared to the mouse and rat transporters. nih.gov This highlights potential differences in how species might absorb certain peptide-based nutrients or drugs. nih.gov

Comparative studies extend beyond mammals. Research on the American lobster (Homarus americanus) demonstrated that its intestine can transport glycylsarcosine from the lumen to the serosal side (the side facing the blood) without breaking it down into its constituent amino acids. ebi.ac.uk This provides a valuable invertebrate model for peptide transport. ebi.ac.ukdntb.gov.ua In carnivores like the mink (Mustela vison), the uptake of glycylsarcosine by intestinal brush-border membrane vesicles was found to be independent of sodium and did not change with age, contrasting with the developmental changes seen for amino acid transporters. physiology.org

Even within a single species, glycylsarcosine transport can vary significantly by location and developmental stage. In neonatal pigs, for example, the rate of glycylsarcosine uptake differs along the length of the small intestine and changes between the suckling and post-weaning periods. cambridge.orgresearchgate.net Specifically, in 6-week-old post-weaning pigs, there was a clear gradient of increasing glycylsarcosine uptake from the proximal jejunum to the ileum. cambridge.org In ruminants like dairy cows, glycylsarcosine transport capacity was found to be greater in omasal epithelial cells compared to ruminal epithelial cells, indicating regional specialization of peptide absorption in the forestomach. researchgate.net

The following tables present data from comparative studies on glycylsarcosine transport.

Table 1: Species-Dependent Kinetics of Glycylsarcosine for the PepT1 Transporter Data from experiments with human, mouse, and rat PEPT1 expressed in Pichia pastoris yeast.

| Species | Michaelis Constant (Km) for Glycylsarcosine (mM) |

| Human | 0.86 nih.gov |

| Mouse | 0.30 nih.gov |

| Rat | 0.16 nih.gov |

Table 2: Comparative Glycylsarcosine Uptake in Different Species and Tissues

| Species/Model | Tissue/Condition | Key Observation on Glycylsarcosine Transport |

| Mink (Mustela vison) | Intestinal Brush-Border Membrane Vesicles | Uptake does not differ between ages and is not Na+ dependent. physiology.org |

| Pig (Sus scrofa) | Small Intestine (Neonatal) | Uptake is highest in the ileum of 1-week-old piglets; a proximal-to-distal gradient develops post-weaning. cambridge.org |

| Cow (Bos taurus) | Forestomach Epithelial Cells | Transport capacity is greater in omasal cells compared to ruminal cells. researchgate.net |

| Lobster (Homarus americanus) | Intestine | Intact glycylsarcosine is transported across the intestine. ebi.ac.uk |

| Mouse (Mus musculus) | Intestinal Segments | Permeability is comparable in duodenum and jejunum, but much lower in the ileum and virtually absent in the colon. nih.gov |

These comparative studies using glycylsarcosine are fundamental to understanding the nutritional physiology of different animals and provide a basis for predicting the absorption of peptide-based drugs across species. nih.govphysiology.org

Future Directions in Glycylsarcosine Research

Elucidating Uncharacterized Transport Mechanisms of Glycylsarcosine

While the apical transport of glycylsarcosine via PEPT1 in intestinal epithelial cells is extensively documented, the mechanisms governing its exit from the cell across the basolateral membrane into the bloodstream are not fully resolved. researchgate.netphysiology.org A key area of future research is the molecular identification and detailed characterization of the basolateral peptide transporter.

This transporter has been functionally characterized in models like human Caco-2 cells, but its genetic identity remains unknown. researchgate.netoup.comcapes.gov.br Studies have shown that this basolateral transporter has distinct characteristics compared to the apical PEPT1. For instance, it appears to be a single, facilitative transport system that does not move glycylsarcosine against a concentration gradient. physiology.orgcapes.gov.br Furthermore, it is less sensitive to changes in pH than PEPT1. physiology.orgcapes.gov.br

However, conflicting evidence exists regarding its energy source. Some studies suggest the basolateral transport of glycylsarcosine is a proton-coupled process, with maximal uptake observed at an acidic pH of 5.5 and a decrease in transport in the presence of a protonophore. researchgate.netoup.comcapes.gov.br Conversely, other functional comparisons in Caco-2 cells concluded that the basolateral transporter is a facilitative system, distinct from the active, H+-coupled mechanism of PEPT1. physiology.org These discrepancies highlight the need for further studies to definitively elucidate the driving forces and molecular identity of the basolateral transporter. physiology.org